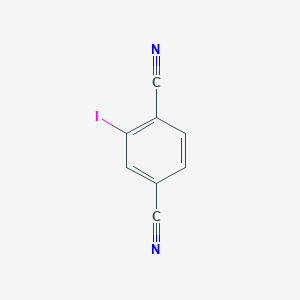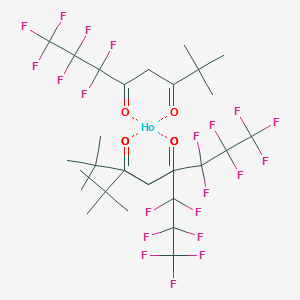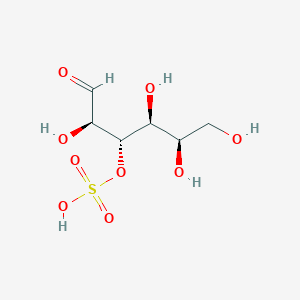
3-O-Sulfogalactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Sulfogalactose is a sulfated carbohydrate that is found in various biological systems. It is a sulfated derivative of galactose and is involved in several biological processes. This molecule has gained considerable attention due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 3-O-Sulfogalactose is not fully understood. However, it is believed to interact with various proteins and enzymes through its sulfate group. This interaction may alter the conformation and activity of the proteins and enzymes, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
3-O-Sulfogalactose has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of sulfatases, which are enzymes that catalyze the hydrolysis of sulfate esters. Additionally, 3-O-Sulfogalactose has been shown to interact with various proteins, including lectins and antibodies, leading to altered binding properties. These effects may have implications in various biological processes, including cell signaling and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-O-Sulfogalactose in lab experiments is its unique properties. It is a sulfated carbohydrate that can be used as a probe for studying carbohydrate-protein interactions. Additionally, it can be used as a substrate for studying the enzymatic activity of sulfatases. However, one of the limitations of using 3-O-Sulfogalactose is its availability. It is not readily available and must be synthesized or purchased from specialized suppliers.
Zukünftige Richtungen
There are several future directions for research involving 3-O-Sulfogalactose. One potential area of research is the development of new methods for synthesizing 3-O-Sulfogalactose. Additionally, further studies are needed to elucidate the mechanism of action of 3-O-Sulfogalactose and its interactions with various proteins and enzymes. Moreover, the potential applications of 3-O-Sulfogalactose in various fields, including medicine and biotechnology, should be explored further.
Conclusion:
In conclusion, 3-O-Sulfogalactose is a sulfated carbohydrate that has gained considerable attention due to its unique properties and potential applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-Sulfogalactose have been discussed in this paper. Further research is needed to fully understand the potential of 3-O-Sulfogalactose in various fields of research.
Synthesemethoden
The synthesis of 3-O-Sulfogalactose can be achieved through various methods. One of the most commonly used methods is the chemical synthesis of galactose and subsequent sulfation of the hydroxyl group at the 3-position. Another method involves the enzymatic synthesis of 3-O-Sulfogalactose using galactose-3-O-sulfotransferase. This enzyme transfers the sulfate group from a donor molecule to the hydroxyl group at the 3-position of galactose.
Wissenschaftliche Forschungsanwendungen
3-O-Sulfogalactose has found various applications in scientific research. It has been used as a probe for studying carbohydrate-protein interactions. It has also been used as a substrate for studying the enzymatic activity of sulfatases. Additionally, 3-O-Sulfogalactose has been used as a ligand for studying the binding properties of various proteins, including lectins and antibodies.
Eigenschaften
CAS-Nummer |
17112-77-5 |
|---|---|
Produktname |
3-O-Sulfogalactose |
Molekularformel |
C6H12O9S |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H,12,13,14)/t3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
XBAAKGHPVXQWEM-DPYQTVNSSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O |
Andere CAS-Nummern |
17112-77-5 |
Synonyme |
3-O-sulfo-beta-D-galactose 3-O-sulfogalactose galactose-3-sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
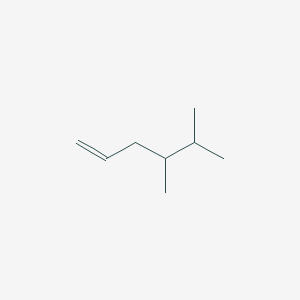
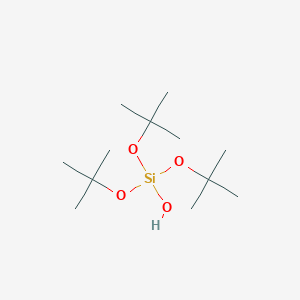
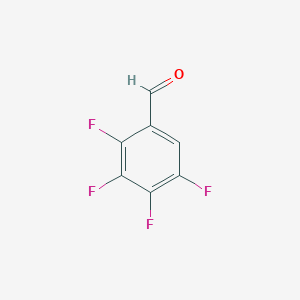
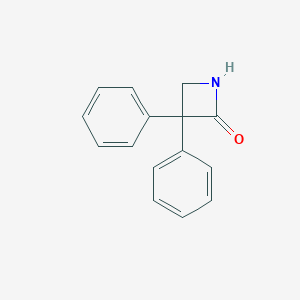
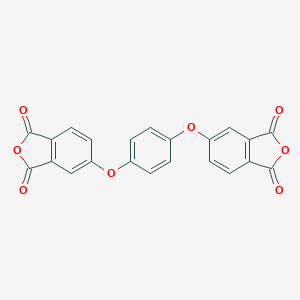

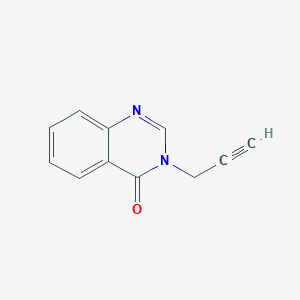
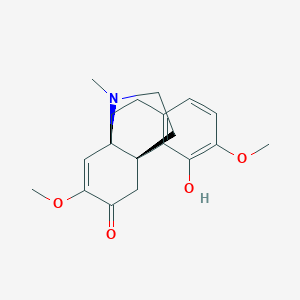
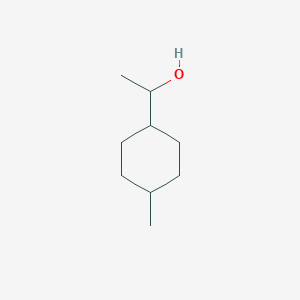
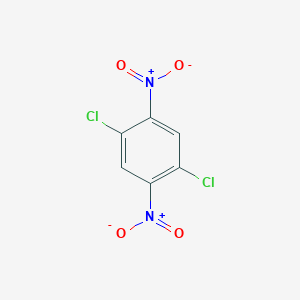
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
